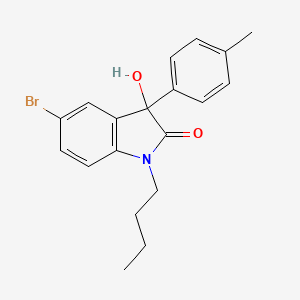

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one

Description

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one (CAS: 866008-00-6) is a brominated indole derivative characterized by a 2-indolone core substituted with a butyl group at the N1 position, a hydroxyl group, and a 4-methylphenyl moiety at C3, and a bromine atom at C3. Its molecular formula is C₁₉H₂₀BrNO₂, with a molecular weight of 373.9 g/mol (calculated from structural data). Indol-2-one derivatives are widely studied for their roles in medicinal chemistry and natural product synthesis, particularly as intermediates in anti-inflammatory and anticancer agents .

Properties

IUPAC Name |

5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2/c1-3-4-11-21-17-10-9-15(20)12-16(17)19(23,18(21)22)14-7-5-13(2)6-8-14/h5-10,12,23H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUYPYNMWADARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and 5-bromo-1-butyl-2,3-dione.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the indole ring.

Bromination: The indole intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.

Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products

Oxidation: Formation of 3-oxo-5-bromo-1-butyl-3-(4-methylphenyl)indol-2-one.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported that related indole compounds demonstrated antimitotic activity against human tumor cells with promising GI50 values, suggesting potential as anticancer agents .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms involve modulation of signaling pathways related to cell survival and inflammation .

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. For example, it can be used in the synthesis of novel indole-based compounds with enhanced biological activities .

Reactions with Nucleophiles

This compound has been demonstrated to react selectively with π-nucleophiles and Lewis bases, facilitating the development of new synthetic pathways. Such reactions can lead to the formation of diverse indole derivatives that may possess unique pharmacological properties .

Material Science

Fluorescent Materials

The photophysical properties of this compound make it a candidate for developing fluorescent materials. Its ability to emit light upon excitation can be harnessed in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. Research into the optical properties of similar indole derivatives has shown their potential in electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between the target compound and analogues from the evidence:

Key Observations :

- Aryl Substitutions : The 4-methylphenyl group in the target compound provides steric bulk without strong electronic effects, unlike electron-withdrawing groups (e.g., nitro in ), which reduce electron density on the indole ring.

- Functional Groups : The hydroxyl group at C3 is a common feature, enabling hydrogen bonding, while ketone-containing analogues (e.g., ) exhibit distinct reactivity.

Spectral and Physical Properties

- Infrared Spectroscopy : The hydroxyl group in the target compound and analogues (e.g., ) generates a broad IR peak near 3200–3500 cm⁻¹ , while ketones (e.g., phenacyl in ) show strong C=O stretches at 1650–1750 cm⁻¹ .

- Solubility : The longer butyl chain in the target compound likely reduces water solubility compared to ethyl or allyl-substituted analogues (e.g., ).

- Melting Points : Bulkier substituents (e.g., 4-isopropylphenyl in ) increase melting points due to enhanced crystal packing, whereas flexible chains (e.g., allyl in ) lower them.

Biological Activity

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This indole derivative exhibits a range of biological properties, including antiviral, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Weight

- Molecular Formula : C21H22BrNO3

- Molecular Weight : 416.308 g/mol

Structural Features

The compound features a bromine atom at the 5-position of the indole ring, a butyl group, and a hydroxyl group, which contribute to its biological activity and chemical reactivity. The specific substitution pattern enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in inflammatory processes and cancer cell proliferation. For instance, it may inhibit specific enzymes that play a role in inflammation or cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on cell proliferation .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines in cell models, suggesting its potential use in treating inflammatory diseases .

Study 1: Anticancer Efficacy in Animal Models

In a preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited tumor growth and lung metastasis compared to control groups. The study indicated that the compound could be a promising candidate for further development as an anticancer therapy .

Study 2: Mechanistic Insights

Another study explored the mechanistic pathways through which this compound exerts its effects. It was found to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of Bcl-2 family proteins, which are critical regulators of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.